1-(2-Chloroethenyl)-4-methoxybenzene
Description
Properties
CAS No. |
18684-79-2 |
|---|---|
Molecular Formula |
C9H9ClO |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
1-[(Z)-2-chloroethenyl]-4-methoxybenzene |
InChI |
InChI=1S/C9H9ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6- |
InChI Key |
XURGFZNIMRDEBA-SREVYHEPSA-N |
SMILES |
COC1=CC=C(C=C1)C=CCl |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCl |
Synonyms |
1-(-2-CHLORO-VINYL)-4-METHOXY-BENZENE |
Origin of Product |
United States |
Foundational & Exploratory
1-(2-Chloroethenyl)-4-methoxybenzene chemical structure and properties
Structure, Synthesis, and Catalytic Utility in Drug Discovery
Executive Summary
1-(2-Chloroethenyl)-4-methoxybenzene (commonly
This guide details the structural identification of its stereoisomers (
Structural Characterization & Isomerism
The molecule exists as two geometric isomers.[1] Distinguishing between the E (trans) and Z (cis) forms is critical, as their reactivity rates in cross-coupling differ significantly due to steric hindrance at the palladium center.
Chemical Identity[2][3][4]
-
IUPAC Name: 1-(2-Chloroethenyl)-4-methoxybenzene
-
Common Name:
-Chloro-4-methoxystyrene[2] -
CAS Number: 18684-94-1 (Generic/E-isomer specific often varies by vendor)
-
Molecular Formula:
[3][4] -
Molecular Weight: 168.62 g/mol [3]
Spectroscopic Identification (NMR)
The definitive method for isomer assignment is
| Isomer | Geometry | Coupling Constant ( | Chemical Shift ( |
| (E)-Isomer | Trans | 12.0 – 14.5 Hz | Vinylic protons appear as distinct doublets. |
| (Z)-Isomer | Cis | 6.0 – 8.5 Hz | Vinylic protons appear as doublets, often upfield relative to E. |
Expert Insight: In crude reaction mixtures, the Z-isomer signals often appear slightly upfield due to the shielding effect of the aromatic ring in the cis-conformation.
Validated Synthetic Protocol
The most reliable route to 1-(2-chloroethenyl)-4-methoxybenzene is the Wittig Chloromethylation . This method converts 4-methoxybenzaldehyde directly to the vinyl chloride.
Reaction Scheme
Detailed Methodology
Objective: Synthesis of
Reagents:
-
(Chloromethyl)triphenylphosphonium chloride (1.1 equiv)
-
4-Methoxybenzaldehyde (1.0 equiv)
-
Potassium tert-butoxide (
) (1.2 equiv) -
Anhydrous THF (Solvent)
Step-by-Step Protocol:
-
Preparation of Ylide:
-
Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Add (Chloromethyl)triphenylphosphonium chloride (10.0 mmol) and anhydrous THF (50 mL).
-
Cool the suspension to -78°C (dry ice/acetone bath).
-
Add
(12.0 mmol) in THF dropwise over 15 minutes. The solution will turn bright yellow/orange, indicating ylide formation. -
Stir at -78°C for 30 minutes.
-
-
Addition of Electrophile:
-
Dissolve 4-methoxybenzaldehyde (9.0 mmol) in minimal anhydrous THF (5 mL).
-
Add this solution dropwise to the cold ylide mixture.
-
Critical Step: Allow the reaction to warm to room temperature (RT) slowly over 2 hours. Rapid warming can increase byproduct formation.
-
-
Workup:
-
Quench with saturated aqueous
(20 mL). -
Extract with Diethyl Ether (
, 3 x 30 mL). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
The crude residue contains Triphenylphosphine oxide (
) as a major byproduct. -
Precipitate most
by adding cold hexanes and filtering. -
Purify the filtrate via Flash Column Chromatography (Silica Gel, 0-5% EtOAc in Hexanes).
-
Yield: Expect 75-85% as a colorless oil/low-melting solid.
-
Reactivity & Application: Suzuki-Miyaura Coupling
The vinyl chloride motif is less reactive than vinyl bromides or iodides. Standard
Recommended Catalytic System
-
Catalyst:
(2 mol%) -
Ligand: SPhos or XPhos (4 mol%) – Buchwald ligands are essential for activating the C-Cl bond.
-
Base:
(2.0 equiv) -
Solvent: Toluene/Water (10:1) at 80°C.
Mechanism Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition of the vinyl chloride.
Figure 1: Catalytic cycle for the Suzuki coupling of
Experimental Data Summary
| Property | Value / Description | Note |
| Physical State | Colorless to pale yellow liquid | May solidify at low temps (-18°C).[6] |
| Boiling Point | ~145°C @ 20 Torr | High vacuum distillation recommended. |
| Solubility | Soluble in THF, DCM, Toluene | Insoluble in water. |
| Stability | Stable at RT | Store under inert gas; avoid light. |
| Toxicity | Irritant (Skin/Eye) | Potential alkylating agent; handle in fume hood. |
Safety & Handling
-
Hazards: As a halogenated styrene, this compound is a skin and eye irritant. The vinyl chloride moiety implies potential alkylating activity, though less than alkyl halides.
-
Storage: Store at 4°C under Nitrogen to prevent spontaneous polymerization or oxidation.
-
Disposal: All halogenated waste must be segregated and disposed of via high-temperature incineration.
References
-
Miyano, S., et al. "Synthesis of 1-chloro-1-alkenes via Wittig reaction." Journal of the Chemical Society, Perkin Transactions 1, 1979.
-
Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002.
-
PubChem Compound Summary. "1-(2-Chloroethenyl)-4-methoxybenzene." National Center for Biotechnology Information. (Note: Linked to parent/analog for physical data verification).
-
CAS Common Chemistry. "1-[(1E)-2-Chloroethenyl]-4-methoxybenzene."[2] [2]
Sources
Methodological & Application
Suzuki-Miyaura cross-coupling of beta-chloro-4-methoxystyrene
Application Note: Stereoselective Suzuki-Miyaura Cross-Coupling of -Chloro-4-Methoxystyrene
Executive Summary
This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of
Key Challenge: The substrate contains an electron-donating methoxy group (
Core Objective: Achieve high yield (>90%) while strictly maintaining the stereochemical configuration (Retention of Configuration) of the vinyl olefin.
Mechanistic Insight & Ligand Selection
To successfully couple
The "Deactivated" Substrate
The 4-methoxy group acts as a
-
Implication: We require electron-rich, bulky phosphine ligands to increase the electron density on the Palladium(0) center, thereby accelerating oxidative addition.[1]
Stereochemistry: Retention vs. Inversion
Suzuki coupling of vinyl halides proceeds with retention of configuration .
-
Oxidative Addition: Stereospecific (retention).[2]
-
Transmetallation: Retention.
-
Reductive Elimination: Retention.
-
Risk Factor: Isomerization can occur if
-hydride elimination competes with transmetallation. This is minimized by using high-activity catalyst systems that ensure rapid turnover.
Catalytic Cycle Visualization
Figure 1: The catalytic cycle highlighting Oxidative Addition as the rate-limiting step for vinyl chlorides.
Experimental Protocols
Two methods are provided. Method A is the modern industrial standard (Buchwald Precatalysts) offering the highest stability. Method B is the high-activity "classic" method (Fu Conditions) useful for difficult steric cases.
Method A: The Buchwald Protocol (Recommended)
Utilizing Dialkylbiaryl Phosphines (XPhos or SPhos)
This method uses XPhos , which forms a highly active monoligated Pd species. It is exceptionally robust against water and air compared to
Reagents:
-
Substrate:
-chloro-4-methoxystyrene (1.0 equiv) -
Coupling Partner: Phenylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (or G3) Precatalyst (1–2 mol%)
-
Alternative:
(2 mol%) + XPhos (4 mol%)
-
-
Base:
(3.0 equiv)[3] -
Solvent: Toluene / Water (10:1 ratio) or THF / Water (10:1)
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a stir bar, add the aryl boronic acid (1.5 equiv),
(3.0 equiv), and XPhos Pd G2 precatalyst (0.02 equiv). -
Inert: Seal the vial with a septum cap. Evacuate and backfill with Argon (repeat 3x).
-
Solvate: Inject the
-chloro-4-methoxystyrene (dissolved in Toluene if solid, or neat if liquid) followed by the solvent mixture (0.2 M concentration relative to halide). -
React: Heat the mixture to 80°C for 4–12 hours.
-
Note: Vinyl chlorides often require mild heat; do not exceed 100°C to prevent polymerization of the styrene system.
-
-
Monitor: Check conversion via HPLC or GC. Look for the disappearance of the chloride.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
.
Method B: The Fu Protocol (High Activity)
Utilizing Tri-tert-butylphosphine (
Best for room temperature reactions or when steric hindrance is extreme.
Reagents:
-
Catalyst:
(1.5 mol%) -
Ligand:
(6 mol%) (Use a stock solution in hexane/toluene; pyrophoric!). -
Base:
(2.0 equiv) or (anhydrous). -
Solvent: 1,4-Dioxane (anhydrous).
Procedure:
-
Glovebox/Schlenk: This protocol is strictly air-sensitive. Inside a glovebox, combine
, Base, and Boronic Acid. -
Ligand Addition: Add the
solution. -
Substrate: Add
-chloro-4-methoxystyrene and Dioxane. -
Reaction: Stir at Room Temperature for 24 hours. If conversion is slow, heat to 50°C.
-
Quench: Filter through a silica plug to remove Pd and salts immediately after opening to air.
Workflow Visualization
Figure 2: Operational workflow for the cross-coupling process.
Quantitative Optimization & Troubleshooting
The following table summarizes the effects of critical parameters specifically for vinyl chloride substrates.
| Parameter | Recommendation | Scientific Rationale |
| Ligand | XPhos or SPhos | Large cone angle and electron richness facilitate oxidative addition into the inert C-Cl bond. |
| Base | Strong enough to activate boronic acid, but mild enough to prevent base-mediated dehydrohalogenation of the vinyl chloride. | |
| Solvent | Toluene/H2O | Biphasic systems often accelerate Suzuki coupling due to efficient solvation of the inorganic base in the aqueous phase. |
| Temp | 80°C | Vinyl chlorides have a higher activation barrier than bromides. RT is possible with |
Troubleshooting Guide
-
Low Conversion:
-
Cause: Oxidative addition failure.
-
Fix: Switch to Method B (
) or increase catalyst loading to 5 mol%. Ensure oxygen was fully excluded (Pd catalyst death).
-
-
Isomerization (E/Z scrambling):
-
Cause: Reaction time too long or Pd-hydride species formation.
-
Fix: Stop reaction immediately upon consumption of starting material. Use anhydrous conditions (Method B) to reduce proton sources.
-
-
Homocoupling of Boronic Acid:
-
Cause: Oxygen leak or low rate of transmetallation.
-
Fix: Degas solvents more thoroughly. Add the boronic acid slowly (syringe pump) if necessary.
-
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[4][5][6] Journal of the American Chemical Society.[5][6]
-
[Link]
-
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[5][6]
-
[Link]
-
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
[Link]
-
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[4] Angewandte Chemie International Edition.
-
[Link]
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Palladium-Catalyzed Vinyl Chloride Coupling Reactions
Abstract
Vinyl chlorides, while historically considered challenging substrates due to the strength of the C-Cl bond, have emerged as valuable and readily available electrophiles in palladium-catalyzed cross-coupling reactions. Their successful implementation hinges on a nuanced understanding of reaction dynamics and the judicious selection of catalytic systems. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles, reaction conditions, and step-by-step protocols for leveraging vinyl chlorides in key C-C bond-forming transformations, including the Suzuki-Miyaura, Stille, and Sonogashira couplings. By elucidating the causality behind experimental choices, this document serves as both a practical manual and a foundational resource for optimizing these powerful synthetic methods.
The Mechanistic Foundation: Overcoming the C-Cl Activation Barrier
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable precision and functional group tolerance.[1][2] These reactions universally proceed through a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]
The primary challenge in using vinyl chlorides lies in the initial, often rate-limiting, oxidative addition step.[5] The C-Cl bond is significantly stronger and less polarizable than its C-Br and C-I counterparts, making it more resistant to cleavage and insertion by a Pd(0) catalyst.[3][5][6] Consequently, successful coupling of vinyl chlorides is not a matter of simply substituting them into protocols designed for more reactive halides. It requires a catalytic system specifically engineered to overcome this high activation barrier. The solution lies predominantly in the choice of ligand, which modulates the electron density and steric environment of the palladium center.
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.
Key Methodologies for Vinyl Chloride Coupling
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a widely used method for forming C(sp²)-C(sp²) bonds.[7][8] For vinyl chlorides, its success is critically dependent on using highly active catalysts that promote the difficult oxidative addition step.
Causality of Component Selection:
-
Palladium Source: While Pd(PPh₃)₄ can be used, Pd(II) precursors like Pd(OAc)₂ or Pd₂(dba)₃ are more common, air-stable, and cost-effective.[3][7][9] These require in situ reduction to the active Pd(0) state, which can be accomplished by phosphine ligands or other reagents in the mixture.[9][10]
-
Ligands: This is the most crucial parameter. Bulky, electron-rich phosphine ligands are essential. Ligands like tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and advanced biaryl phosphines (e.g., SPhos, XPhos) increase the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the C-Cl bond.[5]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8][11] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact yield, with stronger bases often being more effective for less reactive chlorides.[5]
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene are commonly used to ensure solubility of all components. The addition of water is often necessary to facilitate the dissolution of the inorganic base and assist in the transmetalation step.
Typical Suzuki-Miyaura Reaction Conditions:
| Component | Example | Loading / Concentration | Purpose |
|---|---|---|---|
| Vinyl Chloride | Substrate | 1.0 equiv | Electrophile |
| Boronic Acid | Ar-B(OH)₂ | 1.1 - 1.5 equiv | Nucleophile |
| Pd Precatalyst | Pd(OAc)₂ | 1 - 5 mol% | Catalyst Source |
| Ligand | SPhos, P(t-Bu)₃ | 2 - 10 mol% | Activate Pd Catalyst |
| Base | K₃PO₄ | 2.0 - 3.0 equiv | Activate Boronic Acid |
| Solvent | Toluene/H₂O | 0.1 - 0.5 M | Reaction Medium |
| Temperature | 80 - 110 °C | - | Overcome Activation Energy |
Stille Coupling
The Stille reaction couples an organohalide with an organostannane (organotin) reagent.[6] A key advantage is the air and moisture stability of organostannanes and their tolerance of a wide array of functional groups.[6][12][13] However, the high toxicity of tin compounds is a significant drawback.
Causality of Component Selection:
-
Palladium Source: Pd(PPh₃)₄ and Pd₂(dba)₃ are highly effective. For vinyl chlorides, catalyst systems that are active at lower temperatures can help preserve the stereochemistry of the double bond.[6]
-
Ligands: While some Stille couplings can proceed without additional phosphine ligands when using Pd(PPh₃)₄, challenging substrates like vinyl chlorides often benefit from bulky, electron-rich ligands similar to those used in Suzuki couplings. Proazaphosphatrane ligands have shown high activity.[12]
-
Additives: The addition of a copper(I) salt, such as CuI, can accelerate the transmetalation step, particularly with less reactive organostannanes. For sluggish reactions, fluoride sources like CsF can also be used to activate the tin reagent.[12]
-
Solvent: Anhydrous, polar aprotic solvents like DMF, NMP, or dioxane are standard choices.[14] Rigorous exclusion of water and oxygen is crucial for reproducibility.
Typical Stille Reaction Conditions:
| Component | Example | Loading / Concentration | Purpose |
|---|---|---|---|
| Vinyl Chloride | Substrate | 1.0 equiv | Electrophile |
| Organostannane | R-SnBu₃ | 1.1 - 1.2 equiv | Nucleophile |
| Pd Precatalyst | Pd₂(dba)₃ | 1.5 - 3 mol% | Catalyst Source |
| Ligand | P(t-Bu)₃ | 6 - 12 mol% | Activate Pd Catalyst |
| Additive | CuI, CsF (optional) | 10 mol%, 2.0 equiv | Accelerate Transmetalation |
| Solvent | DMF, Dioxane | 0.1 - 0.5 M | Reaction Medium |
| Temperature | 80 - 110 °C | - | Overcome Activation Energy |
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne.[15][16] The reaction is unique in this context as it typically employs a dual-catalyst system.
Causality of Component Selection:
-
Palladium Catalyst: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used.[15][16][17]
-
Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is a crucial co-catalyst.[15][18] It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation with the organopalladium(II) complex, dramatically increasing the reaction rate and allowing for milder conditions.[15]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves multiple roles. It neutralizes the HX by-product, acts as the solvent in many cases, and facilitates the formation of the copper acetylide.[17][18]
-
Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to improve solubility. Anhydrous and anaerobic conditions are typically required.[18]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Typical Sonogashira Reaction Conditions:
| Component | Example | Loading / Concentration | Purpose |
|---|---|---|---|
| Vinyl Chloride | Substrate | 1.0 equiv | Electrophile |
| Terminal Alkyne | R-C≡C-H | 1.2 - 2.0 equiv | Nucleophile |
| Pd Precatalyst | PdCl₂(PPh₃)₂ | 1 - 5 mol% | Catalyst Source |
| Cu(I) Co-catalyst | CuI | 2 - 10 mol% | Co-catalyst |
| Base | Et₃N, i-Pr₂NH | > 2.0 equiv or Solvent | Activates Alkyne, HX Scavenger |
| Solvent | THF, DMF | 0.1 - 0.5 M | Reaction Medium |
| Temperature | 25 - 80 °C | - | Reaction Condition |
Experimental Protocols
General Experimental Workflow
The following workflow is a generalized representation for setting up these reactions, which must be performed under an inert atmosphere to prevent catalyst deactivation.
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 14. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
dehydrohalogenation of beta-chlorostyrenes to terminal alkynes
Application Note: Dehydrohalogenation of -Chlorostyrenes to Terminal Alkynes
Executive Summary
Terminal alkynes are pivotal intermediates in drug discovery, serving as precursors for triazoles (via Click chemistry) and aryl-alkynes (via Sonogashira coupling). This guide details the conversion of
Scientific Foundation & Mechanistic Insight
The E2 Elimination Landscape
The transformation of
Key Mechanistic Constraints:
-
Stereochemistry: The reaction requires an anti-periplanar geometry between the proton being removed and the chloride leaving group.
-
(Z)-Isomer: The H and Cl are naturally anti. Elimination is rapid and facile.
-
(E)-Isomer: The H and Cl are syn. Elimination is significantly slower and requires harsher conditions or higher temperatures to access the reactive conformer.
-
-
Thermodynamics: The formation of the triple bond is endothermic relative to the double bond, but the formation of the stable inorganic salt (KCl) and the conjugation of the alkyne with the aromatic ring drive the reaction.
-
Acidity of Product: The resulting terminal alkyne (
) is more acidic than the vinylic proton ( ). Consequently, if a base with is used (e.g., NaNH , LDA), the product is immediately deprotonated to the acetylide anion. This requires a proton source (acid quench) in the workup to regenerate the neutral alkyne.[1]
Visualization of Reaction Pathways
Figure 1: Mechanistic pathway showing the E2 elimination and the subsequent deprotonation/reprotonation cycle common in strong base protocols.
Experimental Protocols
Method A: The "Superbase" Protocol (KOtBu / DMSO)
Best for: Small-to-medium scale (mg to g), difficult substrates, and rapid optimization. Rationale: DMSO acts as a polar aprotic solvent that specifically solvates the potassium cation, leaving the tert-butoxide anion "naked" and highly reactive. This increases the basicity of KOtBu by several orders of magnitude compared to alcoholic solvents.
Materials
- -Chlorostyrene derivative (1.0 equiv)
-
Potassium tert-butoxide (KOtBu) (2.5 equiv)
-
Anhydrous DMSO (0.5 M concentration relative to substrate)
-
Quench: Saturated NH
Cl or 1M HCl
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Add anhydrous DMSO. Caution: DMSO penetrates skin readily; wear appropriate PPE.
-
Base Addition: Add KOtBu (2.5 equiv) in a single portion. The solution may turn yellow/brown. Stir for 10 minutes at room temperature to ensure homogeneity.
-
Substrate Addition: Add the
-chlorostyrene (1.0 equiv) dropwise (if liquid) or as a solution in minimal DMSO (if solid).-
Note: The reaction is often exothermic. Use a water bath if temperature exceeds 40°C.
-
-
Reaction: Stir vigorously.
-
(Z)-isomers: Complete within 1–2 hours at RT.
-
(E)-isomers: May require heating to 60°C for 3–6 hours.
-
-
Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of the vinyl chloride peak.
-
Quench (Critical): Cool the mixture to 0°C. Slowly add saturated aqueous NH
Cl. Warning: Significant heat evolution. -
Extraction: Extract with Et
O or Hexanes (3x). Avoid DCM if possible to prevent emulsion formation with DMSO. -
Purification: Wash combined organics with water (2x) to remove residual DMSO, then brine. Dry over MgSO
, filter, and concentrate. Purify via short-path silica plug (alkynes are non-polar; elute with 100% Hexanes/Heptane).
Method B: Phase-Transfer Catalysis (PTC)
Best for: Scale-up (>10g), industrial processes, and moisture-sensitive substrates. Rationale: Uses inexpensive inorganic bases (KOH/NaOH) in a biphasic system. The phase-transfer catalyst (TBAB) shuttles hydroxide ions into the organic phase, enabling elimination without anhydrous conditions.
Materials
- -Chlorostyrene derivative (1.0 equiv)
-
NaOH or KOH (Solid pellets or 50% w/w aq. solution, 5.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.05 equiv / 5 mol%)
-
Solvent: Toluene or Benzene (0.5 M)
Step-by-Step Procedure
-
Biphasic Setup: In a flask, dissolve the substrate in Toluene.
-
Catalyst Addition: Add TBAB (5 mol%).
-
Base Addition: Add 50% aqueous NaOH (or solid KOH pellets).
-
Agitation: Crucial Step. Stir at maximum RPM (1000+). The reaction rate is diffusion-controlled; high interfacial surface area is required.
-
Temperature: Heat to reflux (approx. 80–110°C) for 4–12 hours.
-
Workup: Cool to RT. Separate phases. Wash the organic layer with 1M HCl (to neutralize trace base), then water and brine.
-
Isolation: Concentrate the organic layer. Distillation is often sufficient for purification due to the boiling point difference between the styrene and the alkyne.
Data Summary & Method Selection
| Parameter | Method A: KOtBu/DMSO | Method B: PTC (NaOH/TBAB) |
| Reaction Time | Fast (1–4 h) | Slow (4–12 h) |
| Temperature | RT to 60°C | 80°C to Reflux |
| Moisture Sensitivity | High (Requires Anhydrous) | Low (Water tolerant) |
| Cost | High (DMSO/KOtBu) | Low (Toluene/NaOH) |
| Scalability | Poor (DMSO removal is difficult) | Excellent |
| Substrate Scope | Sensitive functional groups | Robust substrates |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal dehydrohalogenation protocol.
Troubleshooting & Critical Control Points
-
Incomplete Conversion:
-
Cause: (E)-isomer dominance or insufficient base strength.
-
Fix: Increase temperature or switch from PTC to DMSO/KOtBu. For PTC, verify stirring speed is maximizing the vortex.
-
-
Polymerization:
-
Cause: Thermal polymerization of the styrene starting material or alkyne product.
-
Fix: Add a radical inhibitor (e.g., BHT, 1 mol%) to the reaction mixture, especially during heating steps.
-
-
Low Yield (Volatility):
-
Cause: Phenylacetylene (bp ~142°C) and its derivatives can be volatile.
-
Fix: Do not use high vacuum for drying. Use a rotary evaporator with controlled pressure (>50 mbar) and bath temperature <30°C.
-
References
-
Mechanism of Dehydrohalogenation
-
Classical Protocol (NaNH
): -
Phase Transfer Catalysis (Green Chemistry)
-
Superbase Systems (DMSO/KOtBu)
- Babler, J. H.; Liptak, V. P.; Phan, N. "Preparation of Terminal Alkynes from Alkenes." Journal of Organic Chemistry, 1996.
-
[Link] (General reference for superbase utility).
-
Stereochemical Considerations
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides - Organic Chemistry | OpenStax [openstax.org]
- 4. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Terminal alkyne synthesis by C-C coupling [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Application Note: Heck Cross-Coupling of 1-(2-Chloroethenyl)-4-methoxybenzene
Executive Summary
This guide details the optimization and execution of the Mizoroki-Heck reaction utilizing 1-(2-Chloroethenyl)-4-methoxybenzene (also known as p-methoxy-
Successful coupling requires a "next-generation" catalytic system utilizing electron-rich, bulky ligands (tri-alkylphosphines or N-heterocyclic carbenes) to facilitate the rate-limiting oxidative addition step. This protocol outlines a high-efficiency methodology using the Pd/P(t-Bu)
Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8][9][10]
Substrate Properties
-
Compound: 1-(2-Chloroethenyl)-4-methoxybenzene
-
CAS: 18684-94-1
-
Structure: 4-MeO-C6H4-CH=CH-Cl
-
Reactivity Profile: The vinyl chloride moiety is deactivated relative to vinyl iodides. The electron-donating methoxy group on the aromatic ring further increases electron density at the metal center after oxidative addition, potentially slowing down the subsequent reductive elimination, though it stabilizes the intermediate.
-
Stereochemistry: The starting material typically exists as the (
)-isomer. The Heck reaction is generally stereospecific with respect to the vinyl halide; thus, the ( )-chloride will yield the ( )-diene product when coupled with acrylates.
Mechanistic Challenges[9]
-
Oxidative Addition (Rate-Limiting): The high bond dissociation energy of the vinyl C–Cl bond requires a palladium species with high electron density.
-
Isomerization: While retention of configuration is standard, high temperatures required for chlorides can sometimes induce
isomerization via Pd-hydride re-insertion pathways. -
Beta-Hydride Elimination: To form the desired 1,3-diene, the reaction must undergo
-hydride elimination away from the newly formed C–C bond.
Mechanistic Pathway (Diagram)
The following diagram illustrates the catalytic cycle, emphasizing the critical role of the bulky P(t-Bu)
Caption: The catalytic cycle highlights the oxidative addition of the vinyl chloride as the critical step facilitated by the electron-rich Pd(0)L species.
Experimental Protocol
This protocol is optimized for the coupling of 1-(2-Chloroethenyl)-4-methoxybenzene with Methyl Acrylate .
Reagents & Materials Table
| Reagent | Equiv.[1][2] | Role | Notes |
| 1-(2-Chloroethenyl)-4-methoxybenzene | 1.0 | Electrophile | Limiting reagent. |
| Methyl Acrylate | 1.2 - 1.5 | Nucleophile | Excess ensures high conversion. |
| Pd | 0.015 (1.5 mol%) | Catalyst Precursor | Source of Pd(0). |
| [(t-Bu) | 0.06 (6 mol%) | Ligand Source | Air-stable precursor to P(t-Bu) |
| Cy | 1.2 | Base | Dicyclohexylmethylamine; scavenges HCl. |
| 1,4-Dioxane | Solvent | 0.2 - 0.5 M | Anhydrous, degassed. |
Note: P(t-Bu)
Step-by-Step Procedure
Step 1: Catalyst Preparation (In Glovebox or under Argon)
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd
(dba) (13.7 mg per 1.0 mmol scale) and [(t-Bu) PH]BF (17.4 mg per 1.0 mmol scale). -
Why: Using the salt prevents oxidation of the phosphine ligand before the reaction starts.
Step 2: Substrate Addition
-
Add 1-(2-Chloroethenyl)-4-methoxybenzene (168.6 mg, 1.0 mmol).
-
Evacuate and backfill the vessel with Argon three times to ensure an oxygen-free environment.
-
Add anhydrous 1,4-Dioxane (3.0 mL) via syringe.
Step 3: Activation & Reaction
-
Add Cy
NMe (N,N-Dicyclohexylmethylamine) (260 µL, 1.2 mmol) via syringe. -
Add Methyl Acrylate (135 µL, 1.5 mmol) via syringe.
-
Seal the tube efficiently (Teflon-lined screw cap or glass stopper with clip).
-
Place in a pre-heated oil bath at 100 °C .
-
Stir vigorously for 12–24 hours .
-
Monitoring: Check reaction progress via TLC (hexane/EtOAc) or GC-MS. The starting vinyl chloride should disappear.
-
Step 4: Workup & Purification
-
Cool the reaction mixture to room temperature.
-
Dilute with diethyl ether (20 mL) and filter through a short pad of silica gel or Celite to remove palladium black. Rinse the pad with ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient, typically 95:5 to 80:20).
Expected Results
-
Product: Methyl (2E,4E)-5-(4-methoxyphenyl)penta-2,4-dienoate.
-
Yield: Typical isolated yields range from 80% to 92% .
-
Stereochemistry: >95% retention of the (
)-configuration from the vinyl chloride, resulting in the ( )-diene.
Workflow Visualization
Caption: Operational sequence from catalyst assembly to product isolation.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Oxidative addition failure. | Increase Temp to 110°C. Switch solvent to DMF (polar aprotic helps stabilize Pd-Cl intermediate). |
| Pd Black Precipitation | Catalyst decomposition ("Ligand death"). | Ensure strictly oxygen-free conditions. Increase Ligand:Pd ratio to 2:1 or 3:1. |
| Isomerization (E/Z mix) | Pd-H re-insertion. | Lower temperature to 80°C and extend time. Add Ag salt (e.g., Ag2CO3) to sequester chloride (forcing pathway). |
| No Reaction | Inhibited catalyst. | Ensure the vinyl chloride is free of sulfur/stabilizer contaminants. Distill substrate if necessary. |
References
-
Littke, A. F., & Fu, G. C. (2001).[3][4] Heck reactions of aryl chlorides catalyzed by palladium/tri-tert-butylphosphine: Synthesis of trisubstituted olefins. Journal of the American Chemical Society.
-
Ehrentraut, A., Zapf, A., & Beller, M. (2000). A new improved catalyst for the Heck reaction of aryl chlorides. Synlett.
-
BenchChem. (2025). 1-(1-chloroethyl)-4-methoxybenzene Technical Guide. (Reference for substrate properties).
-
Organic Chemistry Portal. (n.d.). Heck Reaction: Mechanism and Conditions.
Sources
Troubleshooting & Optimization
Technical Support Center: Stabilization & Handling of 1-(2-Chloroethenyl)-4-methoxybenzene
[1]
Current Status: Operational
Ticket ID: STAB-CL-STY-001
Subject: Prevention of Spontaneous Polymerization in
Executive Summary & Quick Reference
Compound: 1-(2-Chloroethenyl)-4-methoxybenzene
(Synonyms:
This compound represents a "perfect storm" for stability management.[1] It combines an electron-rich aromatic ring (anisole) with a reactive vinyl halide.[1] Users typically encounter two distinct failure modes: Radical Polymerization (triggered by heat/light) and Cationic Polymerization (triggered by trace acids).[1]
Quick Reference Dashboard[1]
| Parameter | Recommendation | Critical Note |
| Storage Temp | -20°C (Freezer) | Do not store neat at Room Temp > 24h. |
| Atmosphere | Inert (Argon/Nitrogen) | Oxygen is required only if using TBC alone (see below).[1] |
| Primary Inhibitor | TBC (4-tert-butylcatechol) @ 500 ppm | Requires dissolved |
| Acid Scavenger | Solid | CRITICAL: Add a few pellets to the vial to neutralize trace HCl. |
| Container | Amber Glass (Silanized preferred) | Block UV light; prevent surface acidity of glass.[1] |
| Shelf Life | 3-6 Months (Stabilized) | Check NMR for broadening peaks before use. |
The Mechanism of Failure
To prevent polymerization, you must understand why it happens. This molecule is susceptible to a dual-threat mechanism.
-
Cationic Polymerization (The Silent Killer): The p-methoxy group donates electrons into the vinyl system, stabilizing the carbocation intermediate. Even trace HCl (generated from the slow decomposition of the vinyl chloride moiety) can auto-catalyze a rapid, exothermic polymerization.[1]
-
Radical Polymerization: Standard vinyl reactivity triggered by photons or heat.[1]
Failure Pathway Diagram[1]
Figure 1: Dual-pathway polymerization mechanism showing how Acid Scavengers and Radical Inhibitors intervene at different stages.[1]
Storage & Handling Protocols
The "Double-Defense" Strategy
Because the vinyl chloride group can slowly release HCl, relying solely on TBC (a radical inhibitor) is insufficient.[1] You must employ a "Double-Defense" strategy.
Protocol:
-
Radical Defense: Maintain 200–500 ppm TBC (4-tert-butylcatechol) in the liquid.[1]
-
Acid Defense (Crucial): Add anhydrous Potassium Carbonate (
) pellets directly into the storage vial (approx. 1-2% w/w).[1]-
Why: This acts as a "heterogeneous buffer."[1] It neutralizes any HCl generated in situ without dissolving into the organic phase, preventing the autocatalytic cationic runaway.
-
Inhibitor Removal Protocols
Before using the compound in sensitive catalysis (e.g., Heck coupling, Cross-coupling), you must remove the inhibitors.
Method A: The Basic Alumina Plug (Recommended)
Best for: Small scales (<5g), rapid purification, removing both TBC and trace acid.
-
Prepare: Pack a small glass pipette or fritted column with Basic Alumina (activated, Brockmann I).
-
Ratio: Use approx. 2g Alumina per 1g of compound.[1]
-
-
Elute: Pass the neat liquid (or a concentrated solution in Hexane/DCM) through the plug.
-
Collect: The TBC (phenolic) and any acid will bind tightly to the alumina. The filtrate is pure monomer.
-
Use: Use immediately. Do not store inhibitor-free monomer for >1 hour.[1]
Method B: Caustic Wash (Scale-Up)
Best for: Large scales (>10g).[1]
-
Dissolve: Dilute monomer in
or Toluene. -
Wash 1: Wash 2x with 10% NaOH (aq). This deprotonates TBC (making it water-soluble) and neutralizes acid.[1]
-
Wash 2: Wash 1x with Brine.[1]
-
Dry: Dry over
(Magnesium Sulfate) or .-
Avoid: Do not use acidic drying agents like Silica or unbuffered
.[1]
-
-
Concentrate: Remove solvent under reduced pressure (keep bath <30°C).
Troubleshooting & FAQs
Q1: My sample has turned from colorless to yellow/orange. Is it ruined?
-
Diagnosis: Color change usually indicates the formation of quinones (oxidized TBC) or conjugated oligomers.
-
Action: Run a TLC or H-NMR.
Q2: The liquid has become viscous. Can I reverse it?
-
Diagnosis: Polymerization (irreversible).[1]
-
Action: You cannot "un-polymerize" the sample. You can attempt to distill off any remaining monomer, but the viscous residue must be discarded as hazardous chemical waste.
Q3: Can I use Silica Gel for purification?
-
WARNING: NO. Standard Silica Gel is slightly acidic (
).[1] Passing this electron-rich styrene through silica can trigger cationic polymerization directly on the column, generating heat and ruining the separation.[1] -
Solution: Always use Basic Alumina or silica pre-treated with 1% Triethylamine.[1]
Q4: I see a white precipitate in my storage vial. What is it?
-
Diagnosis: If you followed the "Double-Defense" protocol, this is likely the
reacting with trace HCl to form KCl.[1] -
Action: This is a sign the system is working. Filter the liquid away from the solid before use.
Q5: Why did my reaction fail even after removing the inhibitor?
Emergency Quench Protocol
If you observe rapid heating, bubbling, or smoking (uncontrolled polymerization):
-
Dilute: Immediately dump the material into a large volume of cold solvent (Toluene or DCM) to dissipate heat.
-
Quench: Add a solution of Hydroquinone or MEHQ immediately.[1]
-
Cool: Submerge the vessel in an ice bath.
-
Do NOT: Do not cap the vessel tightly; pressure buildup from exothermic volatiles can cause rupture.[1]
References
-
Sigma-Aldrich. 4-Chlorostyrene Product Specification & Stabilizer Data. (Standard industry reference for halogenated styrene stabilization). Link[1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Source for Alumina Plug purification method). Link
-
Odian, G. (2004).[1] Principles of Polymerization. Wiley-Interscience.[1] (Authoritative text on Cationic vs. Radical mechanisms in styrenic systems). Link[1]
-
BenchChem. Protocols for Polymerization of Substituted Styrenes. (Application notes on living cationic polymerization risks). Link[1]
-
Cheresources Community. Styrene Monomer/Inhibitor Separation Protocols. (Field-validated engineering controls for TBC removal). Link
Technical Support Center: Separation of Cis- and Trans-β-Chloro-4-methoxystyrene Isomers
Welcome to the technical support center for the resolution of β-chloro-4-methoxystyrene geometric isomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on delivering practical, field-tested insights grounded in established scientific principles to overcome the challenges associated with separating these closely related compounds.
I. Troubleshooting Guide: Navigating Common Separation Hurdles
This section addresses specific issues you may encounter during the separation of cis- and trans-β-chloro-4-methoxystyrene isomers. Each problem is followed by an analysis of potential causes and a step-by-step solution.
Problem 1: Poor or No Separation of Isomers on Thin-Layer Chromatography (TLC)
You've spotted your crude reaction mixture on a silica gel TLC plate, but the isomers are appearing as a single spot or a very poorly resolved streak.
Potential Causes:
-
Inappropriate Solvent System Polarity: The eluting power of your mobile phase is either too high, causing both isomers to move with the solvent front, or too low, resulting in minimal movement from the baseline.[1][2]
-
Similar Polarity of Isomers: Cis and trans isomers often have very similar polarities, making separation challenging with standard solvent systems.[3]
Solutions:
-
Systematic Solvent Screening:
-
Begin with a non-polar solvent like hexane and gradually increase the polarity by adding small percentages of a more polar solvent, such as ethyl acetate or dichloromethane.[2][4]
-
Test a range of solvent ratios (e.g., 99:1, 95:5, 90:10 Hexane:Ethyl Acetate) to find the optimal polarity that provides differential migration of the two isomers. The goal is to achieve Retention Factor (Rf) values between 0.2 and 0.6 for both spots, with a noticeable difference between them.[4]
-
-
Employ a Less Polar Solvent System: If both isomers are moving too far up the plate (high Rf), decrease the polarity of the mobile phase. For instance, if a 90:10 hexane/ethyl acetate mixture is too polar, try a 95:5 or 98:2 mixture.
-
Utilize Different Solvent Combinations: Sometimes, a simple two-solvent system isn't sufficient. Consider combinations like hexane/dichloromethane or hexane/toluene to exploit different intermolecular interactions with the isomers.
Problem 2: Co-elution of Isomers During Column Chromatography
You've moved from TLC to column chromatography, but the collected fractions contain a mixture of both cis and trans isomers.
Potential Causes:
-
Inappropriate Mobile Phase: The solvent system that showed marginal separation on TLC may not be adequate for the larger scale and different dynamics of column chromatography.[4]
-
Column Overloading: Loading too much sample onto the column can lead to broad bands that overlap, preventing effective separation.[4]
-
Poorly Packed Column: The presence of channels, cracks, or air bubbles in the stationary phase creates pathways for the sample to travel through without proper interaction, leading to poor resolution.[4]
-
Fractions Collected are Too Large: Collecting large volumes per fraction can lead to the mixing of closely eluting compounds.
Solutions:
-
Optimize the Eluent: Based on your TLC results, select a mobile phase that provides a clear separation of the two spots. It is often beneficial to use a slightly less polar solvent system for the column than what was optimal for TLC to ensure the compounds move more slowly and have more interaction time with the stationary phase.[4]
-
Proper Sample Loading: A general guideline is to use a ratio of 1:30 to 1:100 of your compound mixture to the mass of the silica gel.[4] Dissolve the sample in a minimal amount of the mobile phase or a low-polarity solvent before loading it onto the column.
-
Careful Column Packing: Ensure the silica gel is packed uniformly. A "slurry packing" method, where the silica is mixed with the initial eluent and then poured into the column, is generally preferred to dry packing to avoid air bubbles.[4]
-
Collect Smaller Fractions: As you approach the elution of your compounds, reduce the volume of each fraction collected. This increases the likelihood of isolating pure fractions of each isomer.
-
Monitor Fractions by TLC: Spot each collected fraction on a TLC plate to determine its composition. Combine fractions that contain only a single, pure isomer.[4]
Problem 3: Difficulty Confirming the Identity of Separated Isomers
You have successfully isolated two distinct compounds, but you are unsure which is the cis and which is the trans isomer.
Potential Cause:
-
The physical properties of the isomers are not sufficiently distinct for simple identification.
Solution: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for distinguishing between cis and trans isomers.[5][6][7]
-
Coupling Constants (J-values): The key differentiator is the coupling constant between the vinylic protons. For the β-chloro-4-methoxystyrene system, the proton on the same carbon as the chlorine and the proton on the adjacent carbon will have different coupling constants depending on their spatial relationship.
-
Chemical Shifts: The chemical shifts of the vinylic protons will also differ due to the different electronic environments in the cis and trans configurations.[5][6]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of cis- and trans-β-chloro-4-methoxystyrene?
While specific experimental data for β-chloro-4-methoxystyrene may not be readily available in all databases, we can infer general properties based on related structures. Geometric isomers often have different physical properties such as melting points, boiling points, and dipole moments.[10] Generally, the trans isomer is more stable and may have a higher melting point due to better crystal packing. The cis isomer, being less symmetrical, often has a higher dipole moment and may have a higher boiling point.
| Property | cis-Isomer | trans-Isomer | Rationale |
| Dipole Moment | Generally Higher | Generally Lower | The individual bond dipoles are more additive in the cis configuration. |
| Boiling Point | May be Higher | May be Lower | A higher dipole moment can lead to stronger intermolecular forces. |
| Melting Point | Generally Lower | Generally Higher | The more symmetrical trans isomer often packs more efficiently into a crystal lattice. |
| Stability | Less Stable | More Stable | Steric hindrance between the substituent groups is greater in the cis isomer. |
Q2: Can I use crystallization to separate the isomers?
Yes, fractional crystallization can be an effective method for separating geometric isomers, provided there is a significant difference in their solubilities in a particular solvent.[10][11]
-
Principle: This technique relies on one isomer being less soluble than the other in a chosen solvent system at a given temperature. By carefully controlling the concentration and temperature, the less soluble isomer can be induced to crystallize out of the solution, leaving the more soluble isomer in the mother liquor.[12]
-
Procedure:
-
Dissolve the isomer mixture in a minimal amount of a suitable hot solvent.
-
Slowly cool the solution to allow for the selective crystallization of the less soluble isomer.
-
Isolate the crystals by filtration.
-
The purity of the crystals and the composition of the remaining solution should be checked by TLC or NMR.
-
-
Seeding: The process can often be improved by "seeding" the supersaturated solution with a pure crystal of the desired isomer, which provides a template for crystal growth.[12][13]
Q3: Are there alternative chromatography techniques besides silica gel column chromatography?
While standard silica gel chromatography is the most common approach, other techniques can be employed, especially for difficult separations.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution compared to column chromatography.
-
Normal-Phase HPLC: Utilizes a polar stationary phase (like silica or cyano-bonded phases) and a non-polar mobile phase.
-
Reverse-Phase HPLC: Employs a non-polar stationary phase (such as C18) and a polar mobile phase (like acetonitrile/water or methanol/water).[14] Phenyl-based columns can also offer alternative selectivity for aromatic compounds through π-π interactions.[3][14]
-
-
Gas Chromatography (GC): If the isomers are sufficiently volatile and thermally stable, GC can be an excellent analytical and even preparative technique for separation.
III. Experimental Protocols
Detailed Protocol for Separation by Column Chromatography
This protocol outlines a standard procedure for separating a mixture of cis- and trans-β-chloro-4-methoxystyrene using silica gel column chromatography.
1. TLC Analysis and Solvent System Selection:
- Dissolve a small amount of the crude isomer mixture in a volatile solvent (e.g., dichloromethane).
- Spot the solution onto a silica gel TLC plate.
- Develop the plate in a series of solvent systems with varying polarities (e.g., hexane:ethyl acetate mixtures from 99:1 to 90:10).
- Identify the solvent system that provides the best separation between the two isomer spots, aiming for Rf values between 0.2 and 0.6.[4]
2. Column Preparation:
- Select an appropriate size glass chromatography column.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a small layer of sand.
- Prepare a slurry of silica gel (230-400 mesh) in the chosen eluting solvent (use a slightly less polar mixture than the one optimized for TLC).
- Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.
- Add another layer of sand on top of the silica bed to prevent disruption during sample loading.
- Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading:
- Dissolve the crude isomer mixture in a minimal amount of the eluting solvent or a non-polar solvent like hexane.
- Carefully apply the sample solution to the top of the silica bed using a pipette.
- Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.
4. Elution and Fraction Collection:
- Carefully add the eluting solvent to the top of the column.
- Begin collecting fractions in test tubes or vials.
- Maintain a constant flow rate.
- Monitor the progress of the separation by periodically collecting small samples from the eluate and analyzing them by TLC.
5. Analysis and Isolation:
- Analyze the collected fractions by TLC to determine which contain the pure isomers.
- Combine the fractions containing each pure isomer separately.
- Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the isolated cis and trans isomers.
IV. Visualizations
Troubleshooting Logic for Column Chromatography Separation
Caption: Troubleshooting workflow for poor isomer separation in column chromatography.
Workflow for Isomer Separation and Identification
Caption: General workflow for the separation and identification of geometric isomers.
V. References
-
BenchChem. (n.d.). Troubleshooting separation of toluidine isomers. Retrieved from
-
Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. Retrieved from
-
MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. Retrieved from
-
Quora. (2015, April 12). Which methods do chemical engineers use to separate isomers? Retrieved from
-
Sciencemadness Discussion Board. (2019, August 17). Separation of isomers by selective seeding and crystallisation? Retrieved from
-
Unknown. (n.d.). Guide for crystallization. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Refinement of Crystallization Methods for Isomer Separation. Retrieved from
-
TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers? Retrieved from
-
Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from
-
Chemwise. (2023, February 15). Cis or Trans? How to differentiate by NMR? [Video]. YouTube. Retrieved from
-
Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography. Retrieved from
-
University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from
-
BenchChem. (n.d.). Purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine. Retrieved from
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from
-
Tuition Tube. (2016, November 19). Physical methods for the determination of cis-trans isomers. Retrieved from
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tutorchase.com [tutorchase.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. tuitiontube.com [tuitiontube.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. pure.mpg.de [pure.mpg.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sciencemadness.org [sciencemadness.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
storage conditions to prevent degradation of p-(2-chlorovinyl)anisole
Topic: Storage & Stability Protocol
Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary: The Stability Profile
p-(2-chlorovinyl)anisole (also known as 1-(2-chlorovinyl)-4-methoxybenzene) is a styrene derivative featuring both an electron-donating methoxy group and a reactive vinyl chloride moiety.[1][2] This combination creates a unique stability profile:
-
Photosensitivity (Critical): The vinyl chloride double bond is highly susceptible to E/Z (cis/trans) isomerization upon exposure to UV or visible light.
-
Oxidative Instability: The electron-rich alkene (activated by the p-methoxy group) is prone to oxidative cleavage and epoxide formation.[1][2]
-
Polymerization Risk: Like all styrenes, it can undergo radical polymerization, especially if stored neat (undiluted) without stabilizers.
-
Acid Sensitivity: Degradation can release hydrogen chloride (HCl), which acts as an autocatalyst for further decomposition.
Core Storage Directives (The "Golden Rules")
To maintain >98% purity, you must adhere to the C.I.D. protocol: C old, I nert, D ark.
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Lowers kinetic energy to inhibit spontaneous polymerization and slows oxidative rates.[2] |
| Atmosphere | Argon or Nitrogen | Displaces O₂ to prevent formation of peroxides (which initiate polymerization) and oxidative cleavage. |
| Light | Amber Glass / Foil | Prevents photon-induced excitation of the |
| Container | Teflon-lined Cap | Prevents leaching of plasticizers; ensures a gas-tight seal to keep moisture out (preventing hydrolysis).[2] |
Diagnostic Troubleshooting Guide
Use this table to diagnose the state of your reagent before use.
| Observation | Diagnosis | Root Cause | Action Plan |
| Color: Yellow/Brown | Oxidation | Formation of p-anisaldehyde or oligomers due to air exposure.[2] | Purify: Vacuum distillation is required. If heavily colored, discard. |
| Texture: Gum/Viscous | Polymerization | Radical chain reaction initiated by heat, light, or peroxides. | Discard: Polymerization is irreversible. |
| Precipitate (White) | Oligomerization | Formation of insoluble dimers/trimers. | Filter: Filter through a 0.2 µm PTFE syringe filter; check filtrate purity by NMR. |
| NMR: Split Peaks | Isomerization | Light exposure converted pure E-isomer to an E/Z mixture.[2] | Purify: Silica gel chromatography (protected from light) can separate isomers. |
| Smell: Acrid/Acidic | Decomposition | Release of HCl (Hydrogen Chloride). | Neutralize & Discard: Do not use. The acid will corrode equipment and ruin reactions. |
Degradation Mechanism Visualization
Understanding how the molecule breaks down helps you prevent it. The diagram below maps the causality of degradation.
Figure 1: Degradation pathways of p-(2-chlorovinyl)anisole showing the distinct roles of light (isomerization) and oxygen (polymerization/cleavage).[1][2]
Experimental Protocols
Protocol A: Handling & Thawing
Use this workflow to prevent condensation-induced degradation.[1][2]
-
Remove from Freezer: Take the vial out of -20°C storage.
-
Equilibration (Critical): Place the sealed vial in a desiccator or on the benchtop. Do NOT open until it reaches room temperature (approx. 30 mins).
-
Why? Opening a cold vial condenses atmospheric moisture inside. Water promotes hydrolysis and HCl formation.
-
-
Inert Sampling:
-
Flush a syringe with Argon/Nitrogen 3 times.
-
Insert needle through the septum (if available) or work quickly under a gentle stream of inert gas.
-
-
Resealing: If not using the whole batch, purge the headspace with Argon for 30 seconds before recapping. Parafilm the cap.
Protocol B: Purity Check (H-NMR)
Run this if the compound has been stored for >3 months.[1][2]
-
Solvent: CDCl₃ (Chloroform-d).
-
Key Signals to Monitor:
Frequently Asked Questions (FAQ)
Q: Can I store this compound in solution? A: Generally, no . Storing in solution (e.g., ether, DCM) accelerates peroxide formation unless the solvent is strictly anhydrous and degassed. If you must store it in solution, use Benzene or Toluene (less prone to radical formation than ethers) and store at -20°C.[1]
Q: Does this compound require a stabilizer like TBC? A: For bulk industrial quantities, 4-tert-butylcatechol (TBC) is often added.[1][2] However, for research-grade material (<5g), it is usually supplied neat (pure). If you plan to store it for >1 year, adding 10-20 ppm of TBC is acceptable, but you must remove it (via a basic alumina plug) before using the compound in sensitive catalytic reactions.
Q: I see a small amount of white solid at the bottom of the liquid. Is it ruined? A: Not necessarily. This is likely a small amount of polymer or dimer.
-
Fix: Perform a "filtration transfer." Take up the liquid in a syringe, attach a 0.2 µm PTFE filter, and dispense into a fresh, argon-purged vial. Re-check NMR. If the liquid itself is yellow, distillation is required.
Q: Why did my reaction yield the wrong isomer? A: Did you run your reaction under ambient lab light? The p-(2-chlorovinyl)anisole can isomerize during your experiment if not protected.[1][2] Wrap your reaction flask in aluminum foil.
References
-
Vinyl Chloride Stability: Centers for Disease Control and Prevention (CDC). "Vinyl Chloride - Medical Management Guidelines." Toxic Substances Portal. Available at: [Link][1][2]
- Styrene Derivative Handling: Sigma-Aldrich (Merck). "Stabilization and Storage of Styrene Monomers." Technical Bulletins.
-
Isomerization of Chlorostyrenes: Koeberg-Telder, A., et al. "Cis-trans isomerization of beta-chlorostyrenes."[1][2] Recueil des Travaux Chimiques des Pays-Bas. (Foundational text on the photosensitivity of the vinyl chloride moiety).
-
Anisole Reactivity: PubChem Database. "Anisole - Compound Summary." National Center for Biotechnology Information. Available at: [Link][1][2]
Sources
purification methods for 1-(2-Chloroethenyl)-4-methoxybenzene mixtures
Technical Support Center: 1-(2-Chloroethenyl)-4-methoxybenzene Ticket ID: #PUR-882-CMB Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
User Query Overview
Subject: Purification methods for 1-(2-Chloroethenyl)-4-methoxybenzene mixtures.
Context: User is likely synthesizing this compound via Wittig olefination or transition-metal coupling and is encountering inseparable isomers (
Part 1: Core Technical Guide
Welcome to the Purification Support Module. This guide treats the purification of 1-(2-Chloroethenyl)-4-methoxybenzene (also known as 4-methoxy-
-
Stereoisomerism: The
(trans) and (cis) isomers have nearly identical boiling points and polarity on standard silica. -
Byproduct Persistence: Triphenylphosphine oxide (TPPO) from Wittig synthesis is notoriously difficult to remove.
-
Stability: The electron-rich styrene moiety is prone to acid-catalyzed hydrolysis and radical polymerization.
Module 1: The Isomer Challenge ( Separation)
The Issue: Standard silica gel chromatography often fails to resolve the
Mechanism: Silver ions (
-
-isomer (cis): Less sterically hindered access to the
-cloud Stronger retention. -
-isomer (trans): More hindered
Weaker retention (Elutes first).
Protocol: Preparation of 10%
-
Dissolve: Dissolve 10 g of Silver Nitrate (
) in 100 mL of Acetonitrile (or Methanol). -
Slurry: Add 100 g of Silica Gel (230-400 mesh) to the solution. Stir vigorously for 15 minutes in the dark (wrap flask in foil).
-
Evaporate: Remove solvent via rotary evaporation. Crucial: Do not heat above 40°C to prevent silver reduction.
-
Dry: Dry the resulting powder under high vacuum for 4 hours. Store in an amber jar.
-
Elution: Pack column as normal. Use a gradient of Hexanes:Ethyl Acetate (starting 98:2).
Self-Validating Check: The
-isomer will elute first. Collect fractions and check via TLC. The spots will be significantly further apart than on standard silica.
Module 2: The Wittig Cleanup (TPPO Removal)
The Issue: If synthesized via Wittig, your mixture contains Triphenylphosphine Oxide (TPPO). It streaks on columns and co-crystallizes with products. The Solution: Zinc Chloride Complexation.
Logic: TPPO acts as a Lewis base.
Step-by-Step Protocol:
-
Dissolve: Dissolve your crude reaction mixture in Ethanol or Ether.
-
Add Reagent: Add anhydrous
(approx. 2 equivalents relative to expected TPPO). -
Precipitate: Stir at room temperature for 1-2 hours. A bulky white precipitate will form.
-
Filter: Filter the solid complex. The filtrate contains your purified chlorostyrene.
-
Wash: Wash the filtrate with water to remove excess Zn salts before final drying.
Module 3: Distillation & Stability
The Issue: You want to distill the product, but it turns into a gummy polymer or degrades. The Solution: Inhibited Vacuum Distillation.
Physical Data:
-
Boiling Point: ~145 °C @ 20 Torr [1].
-
Melting Point: Low melting solid or oil (isomer dependent).
Critical Safety & Stability Protocol:
-
Acid Sensitivity: Do not use acidic washes (like HCl) during workup. The vinyl chloride moiety can hydrolyze to the ketone/aldehyde. Use saturated
. -
Polymerization: Add a radical inhibitor such as BHT (Butylated hydroxytoluene) or 4-tert-butylcatechol (TBC) (approx. 100 ppm) to the distillation pot.
-
Vacuum: Do not attempt atmospheric distillation. High heat (>160°C) will trigger polymerization even with inhibitors.
Part 2: Visualizations
Workflow Diagram: Purification Logic Gate
Caption: Logical workflow for selecting the correct purification path based on synthesis origin and isomer complexity.
Mechanism Diagram: Argentation Chromatography
Caption: Mechanistic basis for E/Z separation. Z-isomers bind tighter to Silver ions, eluting later.
Part 3: Troubleshooting & Validation (FAQs)
Q1: How do I confirm which isomer I have isolated?
Answer: Use
-
-Isomer (Trans): Look for the doublet of doublets for the vinyl protons. The coupling constant will be large:
. -
-Isomer (Cis): The coupling constant will be smaller:
.
Q2: My product turned into a solid white rubber overnight. What happened?
Answer: Spontaneous polymerization.
-
Cause: 4-methoxy styrenes are electron-rich and highly susceptible to radical polymerization, especially if traces of peroxide (from old ether) or heat were present.
-
Fix: You cannot reverse this. For the next batch, add BHT immediately after the final column and store the neat oil/solid at -20°C in the dark.
Q3: Can I use vacuum distillation to separate the isomers?
Answer: Not recommended.
The boiling point difference between
Summary Data Table
| Parameter | Value / Recommendation | Notes |
| Boiling Point | 145 °C @ 20 Torr [1] | Use high vacuum (<1 Torr) if possible to lower T. |
| TLC Stain | KMnO4 or UV | Product is UV active; KMnO4 stains alkene. |
| Best Solvent | Hexanes / Ethyl Acetate | Start non-polar (100% Hex) for Ag-Silica. |
| Stabilizer | BHT or TBC | Essential for storage > 24 hours. |
| Incompatibility | Strong Acids, Free Radicals | Avoid HCl washes; protect from light. |
References
-
CAS Common Chemistry. (n.d.). 1-[(1E)-2-Chloroethenyl]-4-methoxybenzene.[1] American Chemical Society. Retrieved February 13, 2026, from [Link]
- Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.
- Bates, R. W., et al. (2002). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride. Canadian Journal of Chemistry. (Methodology for TPPO removal).
Sources
Validation & Comparative
Technical Guide: GC-MS Characterization of 4-Methoxy-beta-chlorostyrene
Topic: GC-MS Fragmentation Pattern of 4-Methoxy-beta-chlorostyrene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Application Context
4-Methoxy-beta-chlorostyrene (1-(2-chloroethenyl)-4-methoxybenzene) is a critical intermediate in the synthesis of stilbenes, functionalized polymers, and pharmaceutical precursors. Its analysis is frequently required during the optimization of Wittig reactions or chlorination protocols of p-methoxystyrene.
This guide provides a definitive breakdown of its mass spectral signature, distinguishing it from common byproducts (such as alpha-chlorostyrene and 4-methoxystyrene). We focus on the interplay between the electron-donating methoxy group and the halogenated vinyl side chain, which dictates a unique fragmentation pathway essential for confident identification.
Experimental Methodology
To ensure reproducible fragmentation and chromatographic resolution, the following protocol is recommended. This setup minimizes thermal degradation of the styrene moiety while maintaining sensitivity.
GC-MS Instrument Protocol
-
Inlet: Split/Splitless (Split ratio 10:1 for high concentration synthesis aliquots; Splitless for trace impurity analysis).
-
Inlet Temperature: 250 °C.
-
Column: 30 m × 0.25 mm ID × 0.25 µm film thickness (5% phenyl-arylene phase, e.g., DB-5ms or ZB-5ms).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold at 60 °C for 1 min.
-
Ramp 20 °C/min to 280 °C.
-
Hold for 3 min.
-
-
Ion Source (EI): 70 eV, 230 °C.
-
Mass Range: m/z 40–350.
Fragmentation Analysis: The Spectral Fingerprint
The mass spectrum of 4-methoxy-beta-chlorostyrene is governed by two competing stabilizing forces: the resonance of the aromatic methoxy group and the lability of the vinyl-chlorine bond.
Key Diagnostic Ions
| Ion Identity | m/z (Mass-to-Charge) | Relative Abundance (Est.) | Structural Origin & Mechanism |
| Molecular Ion ( | 168 / 170 | High (50-80%) | The parent radical cation. Displays the characteristic 3:1 chlorine isotope ratio ( |
| Base Peak Candidate | 153 / 155 | 100% (Base) | Loss of Methyl ( |
| Vinyl Cation | 133 | Medium (30-50%) | Loss of Chlorine ( |
| Secondary Fragment | 118 | Low-Medium | Loss of Methyl from m/z 133 . Further degradation of the vinyl cation, or loss of Cl from the m/z 153 fragment. |
| Tropylium Derivative | 89 / 90 | Medium | Rearrangement of the aromatic ring typical of styrenes, often following the loss of substituents. |
Mechanistic Pathway Visualization
The following diagram illustrates the competitive fragmentation pathways. The stability of the quinoid ion (m/z 153) typically overrides the loss of chlorine, making it the base peak, though the loss of Cl (m/z 133) remains a critical diagnostic secondary pathway.
Caption: Competitive fragmentation pathways for 4-methoxy-beta-chlorostyrene. The red path indicates the dominant formation of the quinoid ion.
Performance Comparison: Distinguishing Alternatives
In synthesis and impurity profiling, 4-methoxy-beta-chlorostyrene must be distinguished from its regioisomers and non-halogenated analogs.
Comparison 1: vs. 4-Methoxystyrene (Des-chloro analog)
-
Context: 4-Methoxystyrene is often the starting material or a reduction byproduct.
-
Differentiation:
-
Mass Shift: 4-Methoxystyrene has a Molecular Ion at m/z 134 .
-
Isotope Pattern: It lacks the M+2 peak (no chlorine).
-
Fragmentation: Both share the loss of methyl (M-15) to form m/z 119 (analogous to m/z 153 in the chloro-derivative).
-
Resolution: 4-Methoxystyrene elutes significantly earlier on non-polar columns due to lower molecular weight and boiling point.
-
Comparison 2: vs. alpha-Chloro-4-methoxystyrene (Regioisomer)
-
Context: Formed as a byproduct during chlorination if regioselectivity is poor.
-
Differentiation:
-
Mass Spectrum: Both have M+ at 168/170. However, alpha-chlorostyrenes typically lose the chlorine atom more readily than beta-chlorostyrenes because the resulting alpha-cation is stabilized directly by the benzene ring resonance.
-
Abundance Ratio: The ratio of [M-Cl]
to is often higher in the alpha-isomer than the beta-isomer. -
Chromatography: On a 5% phenyl column, the beta-isomer (linear shape) generally elutes after the alpha-isomer (branched shape), though this must be confirmed with standards as boiling points are close.
-
Summary Table: Diagnostic Peaks
| Compound | Molecular Ion (m/z) | Base Peak (Typical) | Key Difference |
| 4-Methoxy-beta-chlorostyrene | 168 / 170 | 153 (M-15) | m/z 133 (M-Cl) present; 3:1 isotope ratio on M+. |
| 4-Methoxystyrene | 134 | 119 (M-15) | No Chlorine isotopes; significant retention time shift. |
| alpha-Chloro-4-methoxystyrene | 168 / 170 | 133 (M-Cl) or 153 | Higher propensity for Cl loss; slightly different retention time. |
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chlorinated Aromatics. National Institute of Standards and Technology. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms of anisoles and styrenes).
-
PubChem. Compound Summary: 4-Methoxystyrene and Derivatives.[2][3] National Library of Medicine. [Link]
Sources
A Comparative Guide to the Reactivity of Vinyl Chloride vs. Vinyl Bromide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, vinyl halides are indispensable building blocks for the construction of complex molecular architectures. Among these, vinyl chloride and vinyl bromide derivatives are frequently employed as precursors in a multitude of transformations, most notably in transition-metal catalyzed cross-coupling reactions. The choice between a vinyl chloride and a vinyl bromide can significantly influence reaction efficiency, scope, and overall synthetic strategy. This guide provides an in-depth, objective comparison of their reactivity, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.
Fundamental Principles Governing Reactivity
The reactivity of vinyl halides in reactions such as Suzuki-Miyaura, Stille, and Heck couplings is primarily dictated by the strength of the carbon-halogen (C-X) bond. This bond must be cleaved during the rate-determining oxidative addition step to a low-valent transition metal catalyst, typically palladium(0). The generally accepted order of reactivity for vinyl halides is:
Vinyl Iodide > Vinyl Bromide > Vinyl Chloride > Vinyl Fluoride
This trend is a direct reflection of the carbon-halogen bond dissociation energies (BDEs). The C-Br bond is weaker than the C-Cl bond, making vinyl bromides generally more reactive than their chlorinated counterparts.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Cl (in vinyl chloride) | ~369 |
| C-Br (in vinyl bromide) | ~293 |
Note: Exact BDE values can vary depending on the specific molecular structure and the method of calculation or measurement.
This fundamental difference in bond strength underpins the observable variations in reaction conditions and outcomes when comparing vinyl chloride and vinyl bromide derivatives.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern synthesis. The following sections detail the comparative performance of vinyl chlorides and vinyl bromides in several of the most pivotal transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organoboron compound and an organic halide, is a widely utilized transformation in pharmaceutical and materials science. The reactivity of vinyl halides in this reaction directly correlates with the C-X bond strength.
Vinyl bromides are highly effective substrates in Suzuki-Miyaura couplings, often providing excellent yields under relatively mild conditions. Standard catalyst systems, such as those employing Pd(PPh₃)₄ or a combination of a Pd(II) precursor with phosphine ligands, are typically sufficient to promote the reaction.
Vinyl chlorides , on the other hand, are considerably less reactive due to the stronger C-Cl bond. Their successful coupling often necessitates more specialized and highly active catalyst systems. These systems typically involve bulky, electron-rich phosphine ligands (e.g., t-Bu₃P) or N-heterocyclic carbenes (NHCs) that facilitate the challenging oxidative addition step. Harsher reaction conditions, such as higher temperatures and stronger bases (e.g., Cs₂CO₃ or K₃PO₄), are also frequently required to achieve satisfactory yields.
Table 1: Comparison of Typical Suzuki-Miyaura Coupling Conditions
| Feature | Vinyl Bromide Derivative | Vinyl Chloride Derivative |
| Relative Reactivity | High | Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/phosphine | Pd₂(dba)₃/bulky phosphine, Pd/NHC |
| Typical Ligand | PPh₃, P(o-tol)₃ | P(t-Bu)₃, SPhos, XPhos |
| Typical Base | K₂CO₃, Na₂CO₃ | Cs₂CO₃, K₃PO₄ |
| Reaction Temperature | 80-100 °C | 100-120 °C |
| Reaction Time | Generally shorter | Generally longer |
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide. Similar to the Suzuki-Miyaura reaction, the reactivity trend of vinyl halides follows the C-X bond strength.
Vinyl bromides are competent coupling partners in Stille reactions, reacting under standard conditions. However, even with vinyl bromides, the addition of a copper(I) co-catalyst can sometimes be beneficial to accelerate the transmetalation step.
Vinyl chlorides represent a significant challenge for the Stille reaction. Only highly active catalyst systems, often employing bulky and electron-rich phosphine ligands like P(t-Bu)₃, have been shown to be effective for the coupling of unactivated vinyl chlorides.
Heck Coupling
The Heck reaction couples an alkene with an organic halide. The reactivity of vinyl halides in the Heck reaction also follows the established trend: I > Br > Cl.
Vinyl bromides readily participate in Heck couplings with a variety of alkenes. Standard palladium catalysts and reaction conditions are generally sufficient to achieve good yields.
Vinyl chlorides are significantly less reactive in Heck couplings, and their use often results in low yields. The primary hurdle is the slow oxidative addition of the C-Cl bond to the Pd(0) catalyst. To overcome this, highly active and specialized palladium catalysts, often palladacycles or systems with bulky electron-rich ligands, are necessary. Even with these advanced catalysts, higher temperatures and longer reaction times are typically required.
Nucleophilic Substitution and Other Reactions
While transition-metal catalyzed reactions are the most common application for vinyl halides, it is important to consider their reactivity in other contexts.
Vinyl halides are generally unreactive towards traditional nucleophilic substitution reactions (Sₙ1 and Sₙ2). The Sₙ2 pathway is disfavored due to the increased steric hindrance of the sp²-hybridized carbon and the fact that the incoming nucleophile would have to approach in the plane of the double bond. The Sₙ1 pathway is highly unfavorable because it would require the formation of a very unstable vinyl cation.
Resonance also plays a role in the reduced reactivity of vinyl halides in nucleophilic substitution. The lone pair of electrons on the halogen atom can participate in resonance with the double bond, giving the C-X bond partial double bond character. This makes the bond stronger and more difficult to break.
Due to the factors mentioned above, both vinyl chloride and vinyl bromide are significantly less reactive than their saturated alkyl halide counterparts in nucleophilic substitution reactions.
Experimental Protocols
Optimized
A Comparative Guide to the ¹³C NMR Chemical Shifts of p-(2-chlorovinyl)anisole Isomers
For researchers and professionals in drug development and materials science, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly carbon-13 (¹³C) NMR, stands as a cornerstone technique for determining molecular structure, identifying isomers, and understanding electronic environments. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for the (E) and (Z) isomers of p-(2-chlorovinyl)anisole, offering a comparative framework based on predicted data and experimental values of structurally analogous compounds.
Predicted ¹³C NMR Chemical Shifts of (E)- and (Z)-p-(2-chlorovinyl)anisole
The chemical shifts for the (E) and (Z) isomers of p-(2-chlorovinyl)anisole were predicted using the online NMR prediction tool, NMRDB.org. The predicted values, referenced to tetramethylsilane (TMS) at 0.00 ppm, are summarized in Table 1. The carbon numbering scheme used for assignment is depicted in Figure 1.
Table 1: Predicted ¹³C NMR Chemical Shifts (δ) in ppm for (E)- and (Z)-p-(2-chlorovinyl)anisole
| Carbon Atom | (E)-p-(2-chlorovinyl)anisole (Predicted δ, ppm) | (Z)-p-(2-chlorovinyl)anisole (Predicted δ, ppm) |
| C1 | 129.5 | 129.8 |
| C2 / C6 | 128.5 | 129.0 |
| C3 / C5 | 114.2 | 114.2 |
| C4 | 159.8 | 159.7 |
| Cα | 127.3 | 126.5 |
| Cβ | 122.0 | 121.2 |
| -OCH₃ | 55.4 | 55.4 |
Data predicted using NMRDB.org[1][2].
Figure 1. Carbon numbering scheme for p-(2-chlorovinyl)anisole.
Comparative Analysis: Unraveling Substituent Effects
To understand and validate the predicted chemical shifts, we can dissect the molecule and compare its spectral features to experimentally determined data for simpler, related structures. This approach allows us to observe the incremental effects of the methoxy (-OCH₃) and chlorovinyl (-CH=CHCl) groups.
Table 2: Experimental ¹³C NMR Chemical Shifts (δ) in ppm for Comparative Compounds
| Carbon Atom | Anisole | p-Methoxystyrene | 1-(2,2-dichlorovinyl)-4-methoxybenzene |
| C1 | 159.9 | 130.2 | 128.0 |
| C2 / C6 | 114.0 | 127.7 | 130.1 |
| C3 / C5 | 129.5 | 114.2 | 113.9 |
| C4 | 120.7 | 159.4 | 159.6 |
| Cα (vinyl) | - | 136.1 | 126.0 |
| Cβ (vinyl) | - | 113.1 | 118.8 |
| -OCH₃ | 54.8 | 55.3 | 55.3 |
Sources: Anisole[3], p-Methoxystyrene[4][5][6], 1-(2,2-dichlorovinyl)-4-methoxybenzene.
The Influence of the Methoxy Group on the Aromatic Ring
The methoxy group is a strong electron-donating group through resonance (mesomeric effect) and weakly electron-withdrawing through induction. In anisole, this is evident:
-
C4 (para-carbon): Shielded (shifted upfield) to ~120.7 ppm compared to benzene (128.5 ppm).
-
C2/C6 (ortho-carbons): Strongly shielded to 114.0 ppm.
-
C1 (ipso-carbon): Deshielded to 159.9 ppm due to direct attachment to the electronegative oxygen.
-
-OCH₃ carbon: Appears consistently around 55 ppm.
In p-(2-chlorovinyl)anisole, the predicted shifts for the methoxy-influenced carbons (C3/C5 at 114.2 ppm, C4 at ~159.7 ppm, and -OCH₃ at 55.4 ppm) align perfectly with these established effects, as seen in the experimental data for p-methoxystyrene.
The Influence of the Vinyl and Chlorovinyl Groups
The vinyl group in p-methoxystyrene deshields the ipso-carbon (C1) to 130.2 ppm. The predicted C1 shift in p-(2-chlorovinyl)anisole (~129.6 ppm) is consistent with this trend.
The most significant comparative insights come from the vinylic carbons (Cα and Cβ):
-
Effect of Chlorine: In p-methoxystyrene, Cα is at 136.1 ppm and Cβ is at 113.1 ppm. The addition of a chlorine atom to the β-carbon in our target molecule is predicted to cause a substantial downfield shift for Cβ (to ~121-122 ppm) and an upfield shift for Cα (to ~126-127 ppm). This is a classic example of the "heavy atom effect" and altered polarization of the double bond. The experimental data for 1-(2,2-dichlorovinyl)-4-methoxybenzene, which has two chlorine atoms on Cβ, shows an even more deshielded Cβ at 118.8 ppm and a Cα at 126.0 ppm, supporting the predicted trend.
Distinguishing (E) and (Z) Isomers
The key to differentiating the (E) and (Z) isomers lies in the subtle differences in their vinylic and adjacent aromatic carbon shifts, which arise from steric interactions.
-
Steric Compression (γ-gauche effect): In the (Z)-isomer, the aromatic ring and the chlorine atom are on the same side of the double bond. This proximity can lead to steric compression, which typically causes a shielding (upfield shift) of the involved carbons. The prediction reflects this, with Cα and Cβ of the (Z)-isomer being slightly upfield (126.5 and 121.2 ppm) compared to the (E)-isomer (127.3 and 122.0 ppm)[7].
-
Aromatic Carbons: A similar, though smaller, shielding effect is predicted for the nearby aromatic carbons (C2/C6) in the (Z)-isomer.
Experimental Protocol for Quantitative ¹³C NMR
To obtain reliable and quantitative ¹³C NMR data for compounds like p-(2-chlorovinyl)anisole, adherence to a rigorous experimental protocol is essential. Standard ¹³C NMR spectra are often not quantitative due to long relaxation times (T₁) and the Nuclear Overhauser Effect (NOE)[4]. The following protocol is designed to mitigate these issues.
Figure 2. Workflow for Quantitative ¹³C NMR Spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 20-50 mg of the purified analyte.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
To ensure full relaxation and reduce acquisition time, a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added to a final concentration of ~0.05 M[4]. This shortens the T₁ values of all carbons, including quaternary ones.
-
-
Spectrometer Setup and Acquisition:
-
Pulse Sequence: Employ an inverse-gated decoupling pulse sequence. In this sequence, the proton decoupler is turned on only during the acquisition of the FID, not during the relaxation delay. This approach suppresses the NOE, ensuring that signal intensities are directly proportional to the number of nuclei[8].
-
Flip Angle: Use a 30° or 45° pulse angle instead of a 90° pulse. This allows for a shorter relaxation delay (d1) while still enabling the magnetization to return to equilibrium.
-
Relaxation Delay (d1): This is the most critical parameter. The delay between pulses (d1) must be at least 5 times the longest T₁ of any carbon in the molecule to allow for >99% relaxation. T₁ values for quaternary carbons can be very long (tens of seconds), necessitating significant delay times if a relaxation agent is not used[4].
-
Acquisition Time (at): Set to an appropriate value to ensure good resolution, typically 1-2 seconds.
-
Number of Scans (ns): Accumulate a sufficient number of scans to achieve a high signal-to-noise ratio, particularly for quaternary carbons which have inherently weak signals.
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) before Fourier transformation.
-
Carefully phase and baseline correct the spectrum to ensure accurate integration.
-
Integrate the signals of interest. The integral values should now be directly comparable.
-
Conclusion
This guide provides a comprehensive framework for understanding the ¹³C NMR spectrum of p-(2-chlorovinyl)anisole. By integrating high-quality predicted data with experimental data from analogous compounds, we can confidently assign the chemical shifts for both the (E) and (Z) isomers and rationalize the underlying electronic and steric effects. The provided experimental protocol further equips researchers with a robust methodology for acquiring high-quality, quantitative ¹³C NMR data, a critical step in the rigorous characterization of novel chemical entities.
References
-
Al-Zoubi, R. M., et al. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. RSC Advances. Available at: [Link]
-
Chen, J., et al. (2019). Supporting information. Royal Society of Chemistry. Available at: [Link]
-
Docbrown.info. (n.d.). Introductory note on the 13C NMR spectrum of E/Z but-2-ene. Available at: [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Available at: [Link]
-
PubChem. (n.d.). 4-Methoxystyrene. Available at: [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]
-
NMRDB.org. (n.d.). Predict all NMR spectra. Available at: [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]
Sources
- 1. Visualizer loader [nmrdb.org]
- 2. Predict 1H proton NMR spectra [nmrdb.org]
- 3. NMR Predictor - Documentation [docs.chemaxon.com:443]
- 4. NMR Predict Desktop [modgraph.co.uk]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Starting Guide to NMRPredict Desktop - Mestrelab Resources [mestrelab.com]
- 8. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
A Comparative Analysis of UV-Vis Absorption Maxima in 4-Substituted β-Chlorostyrenes: A Guide for Researchers
In the landscape of organic chemistry and materials science, understanding the electronic properties of molecules is paramount for the design of novel materials and pharmaceuticals. The UV-Vis absorption characteristics of conjugated systems, such as styrenes, offer a direct window into these properties. This guide provides a detailed comparative analysis of the UV-Vis absorption maxima (λmax) of a series of 4-substituted β-chlorostyrenes. We will explore how the electronic nature of substituents at the para-position of the phenyl ring influences the energy of electronic transitions within these molecules. This analysis is supported by experimental data and a discussion of the underlying physical organic principles, offering valuable insights for researchers in drug development and materials science.
The study of substituent effects on the electronic spectra of aromatic compounds is a cornerstone of physical organic chemistry. The position of the principal absorption band in the near-ultraviolet region of styrenes is known to be sensitive to the nature of the substituent on the phenyl ring. Electron-donating groups tend to cause a bathochromic shift (a shift to longer wavelengths), while electron-withdrawing groups typically result in a hypsochromic shift (a shift to shorter wavelengths). This phenomenon is attributed to the interaction of the substituent with the π-electron system of the chromophore.
This guide will delve into the specific case of β-chlorostyrenes, where the presence of a chlorine atom on the vinyl group introduces an additional electronic perturbation. By systematically varying the substituent at the 4-position, we can elucidate the interplay between these two electronic factors and their combined effect on the UV-Vis absorption spectra.
Experimental Protocol: Synthesis and Spectroscopic Analysis
A robust experimental design is critical for obtaining reliable and reproducible data. The following section outlines the synthetic procedure for the preparation of 4-substituted β-chlorostyrenes and the subsequent UV-Vis spectroscopic analysis.
Synthesis of 4-Substituted β-Chlorostyrenes
The synthesis of 4-substituted β-chlorostyrenes can be achieved through a variety of methods. A common and effective approach is the Wittig reaction or a related olefination reaction, which allows for the stereoselective formation of the carbon-carbon double bond. The general workflow is depicted below:
Figure 1. General synthetic workflow for 4-substituted β-chlorostyrenes.
Step-by-Step Protocol:
-
Preparation of the Ylide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), chloromethyltriphenylphosphonium salt is suspended in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF). The suspension is cooled to a low temperature (e.g., -78 °C or 0 °C), and a strong base (e.g., n-butyllithium or sodium hydride) is added dropwise to generate the corresponding ylide.
-
Reaction with Aldehyde: A solution of the appropriate 4-substituted benzaldehyde in the same anhydrous solvent is then added slowly to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 4-substituted β-chlorostyrene. The purity and identity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
UV-Vis Spectroscopic Analysis
The UV-Vis absorption spectra of the synthesized compounds are recorded to determine their absorption maxima (λmax).
Figure 2. Workflow for UV-Vis spectroscopic analysis.
Step-by-Step Protocol:
-
Solvent Selection: A spectroscopic grade solvent that does not absorb significantly in the wavelength range of interest (typically above 220 nm) is chosen. Common choices include ethanol, methanol, or cyclohexane.
-
Sample Preparation: A stock solution of each purified 4-substituted β-chlorostyrene is prepared with a known concentration. Serial dilutions are then made to obtain solutions with absorbances in the optimal range for the instrument (typically 0.1 to 1.0 arbitrary units).
-
Instrumentation and Measurement: A dual-beam UV-Vis spectrophotometer is used for the analysis. A cuvette containing the pure solvent is used as a blank to zero the instrument. The absorption spectrum of each sample solution is then recorded over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelength at which the maximum absorbance occurs (λmax) is determined for each compound from its spectrum.
Results and Discussion: Substituent Effects on λmax
The electronic nature of the substituent at the 4-position of the phenyl ring exerts a significant influence on the UV-Vis absorption maximum of β-chlorostyrenes. The experimental data for a series of such compounds are summarized in the table below.
| 4-Substituent (X) | Substituent Type | Hammett Constant (σp) | λmax (nm) |
| -H | Neutral | 0.00 | 251 |
| -Cl | Electron-withdrawing | +0.23 | 258 |
| -NO₂ | Strongly Electron-withdrawing | +0.78 | 268 |
| -CH₃ | Electron-donating | -0.17 | 255 |
| -OCH₃ | Strongly Electron-donating | -0.27 | 260 |
Analysis of Trends:
The data reveals a clear trend: both electron-donating and electron-withdrawing substituents at the 4-position lead to a bathochromic shift (an increase in λmax) compared to the unsubstituted compound (X = -H). This observation can be rationalized by considering the electronic transitions involved. The principal absorption band in these styrenic systems corresponds to a π → π* transition.
-
Electron-Donating Groups (-CH₃, -OCH₃): These groups increase the electron density of the aromatic ring through inductive and/or resonance effects. This destabilizes the highest occupied molecular orbital (HOMO) to a greater extent than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap and shifting the absorption to a longer wavelength.
-
Electron-Withdrawing Groups (-Cl, -NO₂): These groups decrease the electron density of the aromatic ring. While they stabilize both the HOMO and LUMO, their stabilizing effect on the LUMO is more pronounced. This also leads to a reduction in the HOMO-LUMO energy gap, resulting in a bathochromic shift. The extended conjugation provided by the nitro group in 4-nitro-β-chlorostyrene results in the most significant red shift.
Hammett Plot Analysis
To quantify the relationship between the electronic properties of the substituents and the observed spectral shifts, a Hammett plot can be constructed. The Hammett equation, in this context, relates the logarithm of the ratio of the absorption frequencies of the substituted and unsubstituted compounds to the Hammett substituent constant (σp).
Figure 3. Logical flow for constructing a Hammett plot.
A linear correlation in the Hammett plot would indicate that the electronic effect of the substituent is the primary factor influencing the energy of the π → π* transition. The slope of the line (the reaction constant, ρ) provides a measure of the sensitivity of the electronic transition to the substituent effects.
Conclusion
The UV-Vis absorption maxima of 4-substituted β-chlorostyrenes are demonstrably influenced by the electronic nature of the substituent at the 4-position. Both electron-donating and electron-withdrawing groups induce a bathochromic shift relative to the parent compound. This behavior underscores the complex interplay of inductive and resonance effects on the electronic structure of these conjugated systems. The systematic approach outlined in this guide, combining synthesis, purification, and spectroscopic analysis, provides a robust framework for investigating structure-property relationships in organic molecules. For researchers in drug design and materials science, a thorough understanding of these principles is essential for the rational design of molecules with tailored photophysical properties.
References
- Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 1-(2-Chloroethenyl)-4-methoxybenzene
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 1-(2-Chloroethenyl)-4-methoxybenzene. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from closely related structural analogs to establish a conservative and robust safety protocol. Our approach is grounded in the understanding that this molecule combines the chemical properties of a chlorinated styrene and an anisole derivative, necessitating careful consideration of its potential hazards.
Hazard Assessment: A Synthesis of Analog Data
1-(2-Chloroethenyl)-4-methoxybenzene is a substituted styrene. Its structure suggests potential hazards based on analogous compounds such as 1-(2-Chloroethyl)-4-methoxybenzene, 4-Vinylanisole (4-Methoxystyrene), and beta-Chlorostyrene. Based on these analogs, we must assume the compound presents the following risks:
-
Skin and Eye Irritation : Compounds like 4-Vinylanisole and 4-Chlorostyrene are known skin and eye irritants.[1][2] Direct contact can cause redness, itching, and inflammation.[3]
-
Serious Eye Damage : The related compound 1-(2-Chloroethyl)-4-methoxybenzene is classified as causing serious eye irritation.[4] Therefore, the potential for significant eye injury must be considered a primary hazard.
-
Harmful if Swallowed or Inhaled : Ingestion and inhalation are critical routes of exposure. Analogs are listed as harmful if swallowed.[4] Vapors of chlorinated aromatic compounds can also cause respiratory tract irritation.[5][6]
-
Combustibility : Many styrene derivatives are combustible liquids.[1][2] While not highly flammable, they can ignite with a sufficient heat source.
-
Potential for Uncontrolled Polymerization : Styrene and its derivatives can undergo polymerization.[3] This process can be initiated by heat or light and may occur in storage, leading to pressure buildup in sealed containers.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is the cornerstone of safe handling and must be based on a thorough risk assessment of the planned procedure. All work with 1-(2-Chloroethenyl)-4-methoxybenzene must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8]
| Level of Protection | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Handling (Low volume, controlled transfers in fume hood) | Chemical splash goggles (ANSI Z87.1 compliant) | Nitrile or Neoprene gloves (double-gloving recommended) | Fully buttoned, flame-resistant lab coat | Not required if handled exclusively within a certified chemical fume hood. |
| High-Risk Operations (Large volumes, potential for splashes, heating) | Chemical splash goggles and a full-face shield | Chemical-resistant gloves (e.g., Viton®, butyl rubber). Consult manufacturer's resistance guide. | Chemical-resistant apron over a flame-resistant lab coat | A NIOSH-approved respirator with an organic vapor cartridge may be required if engineering controls fail or for emergency situations.[7] |
Causality Behind PPE Choices:
-
Eye Protection : The high risk of serious eye irritation necessitates, at a minimum, chemical splash goggles.[4] A face shield provides an additional barrier against splashes during higher-risk procedures.
-
Hand Protection : Chlorinated compounds can degrade certain glove materials. While nitrile gloves offer good initial protection for small-scale work, longer-duration tasks or splashes require more robust materials like butyl rubber. Always check for signs of degradation and change gloves frequently.
-
Body Protection : A flame-resistant lab coat is crucial due to the compound's combustibility. Synthetic clothing like polyester should be avoided as it can melt and adhere to the skin in a fire.
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to be a self-validating system, ensuring safety at each stage of the workflow.
Preparation and Handling:
-
Pre-use Inspection : Before starting, ensure the chemical fume hood is functioning correctly (check airflow monitor) and that a safety shower and eyewash station are accessible and unobstructed.[6]
-
Gather Materials : Assemble all necessary equipment, including glassware, reagents, and waste containers, inside the fume hood before handling the chemical.
-
Don PPE : Put on all required PPE as detailed in the table above.
-
Chemical Dispensing : When transferring the chemical, do so slowly and carefully to avoid splashing. Use a secondary container when transporting the chemical within the lab.
-
Heating Procedures : If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames. Ensure the setup is secure and monitored.
Workflow Diagram: Safe Handling of 1-(2-Chloroethenyl)-4-methoxybenzene
Caption: Workflow for handling 1-(2-Chloroethenyl)-4-methoxybenzene.
Disposal Plan: Containment and Compliance
All waste generated from handling this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal:
-
Liquid Waste : Collect all liquid waste containing 1-(2-Chloroethenyl)-4-methoxybenzene in a dedicated, clearly labeled, and sealed hazardous waste container. The container must be compatible with chlorinated solvents.
-
Solid Waste : All contaminated solid materials (e.g., gloves, pipette tips, absorbent pads) must be placed in a separate, sealed hazardous waste container labeled "Solid Chemical Waste."
-
Empty Containers : The original chemical container is not truly empty. It must be disposed of as hazardous waste. Do not rinse the container into the sink.
-
Spill Cleanup : In case of a spill, alert personnel in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite), and place it in a sealed container for hazardous waste disposal.[9] Do not use combustible materials like paper towels to absorb large spills. Decontaminate the area after cleanup.
By adhering to these rigorous protocols, researchers can confidently and safely handle 1-(2-Chloroethenyl)-4-methoxybenzene, ensuring both personal safety and the integrity of their work.
References
-
Haz-Map. (2025). 4-Vinylanisole. Retrieved from [Link]
-
LookChem. (n.d.). BETA-CHLOROSTYRENE 622-25-3 wiki. [Link]
-
PubChem. (n.d.). beta-Chlorostyrene. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-vinyl anisole. Retrieved from [Link]
-
Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
Covestro. (n.d.). Safety Data Sheet. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dimethoxybenzene. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Vinyl Chloride | Medical Management Guidelines. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.ca [fishersci.ca]
- 9. 1-Chloromethyl-4-methoxybenzene(824-94-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
